molecular formula C10H15N3O2 B1621540 2-(4-aminobutylamino)pyridine-3-carboxylic Acid CAS No. 904813-60-1

2-(4-aminobutylamino)pyridine-3-carboxylic Acid

Cat. No. B1621540
CAS RN: 904813-60-1
M. Wt: 209.24 g/mol
InChI Key: KWBVRLFOOZVWIJ-UHFFFAOYSA-N
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Description

“2-(4-aminobutylamino)pyridine-3-carboxylic Acid” is a compound that has been studied for its potential use in the analysis of RNA structure in living cells . It is also known as 2-aminopyridine-3-carboxylic acid imidazolide (2A3), and it has been introduced as a general probe for the interrogation of RNA structures in vivo .


Synthesis Analysis

The synthesis of 2-(4-aminobutylamino)pyridine-3-carboxylic Acid involves the creation of six new candidate SHAPE reagents, which are then evaluated for their ability to modify RNA in cell-free conditions .


Molecular Structure Analysis

The molecular structure of 2-(4-aminobutylamino)pyridine-3-carboxylic Acid is represented by the formula C10H15N3O2 . More detailed information about its molecular structure might be available in specialized databases or scientific literature.


Chemical Reactions Analysis

As a SHAPE reagent, 2-(4-aminobutylamino)pyridine-3-carboxylic Acid is used to probe RNA structures. It shows moderate improvements compared to the state-of-the-art selective 2’-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .

Scientific Research Applications

properties

IUPAC Name

2-(4-aminobutylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-5-1-2-6-12-9-8(10(14)15)4-3-7-13-9/h3-4,7H,1-2,5-6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBVRLFOOZVWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378026
Record name 2-(4-aminobutylamino)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904813-60-1
Record name 2-(4-aminobutylamino)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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